molecular formula C6H7NO2S B055677 5-(Aminomethyl)thiophene-2-carboxylic acid CAS No. 120889-75-0

5-(Aminomethyl)thiophene-2-carboxylic acid

Cat. No. B055677
M. Wt: 157.19 g/mol
InChI Key: VHWSFLJKPUEMJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(Aminomethyl)thiophene-2-carboxylic acid and its derivatives involves various chemical techniques and reactions. For instance, novel synthesis pathways have been developed for thiophene-based derivatives, emphasizing the role of the 5-substituent in enhancing activity. These methods involve multi-component reactions leading to a range of thiophene derivatives with potential biological activities (Romagnoli et al., 2012).

Molecular Structure Analysis

The molecular structure of derivatives similar to 5-(Aminomethyl)thiophene-2-carboxylic acid has been extensively studied. Investigations into the crystal and molecular structure of related compounds provide insights into their solid-state geometry, hydrogen bonding, and other weak interactions. These studies are crucial for understanding the chemical and physical properties of the compounds and their derivatives (Dey et al., 2012).

Chemical Reactions and Properties

Thiophene-based compounds, including those related to 5-(Aminomethyl)thiophene-2-carboxylic acid, undergo various chemical reactions, leading to a wide array of products. For instance, the decarboxylative C-H arylation of thiophenes shows how carboxylic acid functionalities can direct coupling reactions, expanding the versatility of thiophene derivatives in organic synthesis (Zhang et al., 2015).

Physical Properties Analysis

The physical properties of thiophene-based compounds are influenced by their molecular structures. Studies focusing on compounds like 5-(Aminomethyl)thiophene-2-carboxylic acid explore aspects such as luminescence, which is pertinent to their potential applications in materials science and as bioimaging agents. The synthesis and characterization of such compounds reveal their luminescent properties and applications (Teiber & Müller, 2012).

Chemical Properties Analysis

Chemical properties of 5-(Aminomethyl)thiophene-2-carboxylic acid derivatives, such as reactivity and stability, are crucial for their application in various fields, including medicinal chemistry and material science. The study of these properties helps in understanding the interaction of these compounds with biological systems and their potential as therapeutic agents. For example, derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing the importance of the thiophene moiety and its modifications (Puthran et al., 2019).

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are considered a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are also used in the fabrication of organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
  • Pharmaceutical Industry

    • Suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops .
    • Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Synthetic Chemistry

    • Thiophene derivatives can be synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
    • The Hinsberg reaction involves the synthesis of thiophene carboxylic acids from 1,2-diketones and dialkyl thiodiacetate via δ-lactone intermediate in the presence of sodium or potassium alkoxide .
  • Material Science

    • Thianaphthene-2-carboxylic acid may be used for the fabrication of carboxylated conducting polymer/CNTs (carbon nanotubes) composites thin films .
  • Organic Synthesis
    • Thiophene derivatives can be synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
    • The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
    • The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .
    • Finally, the synthesis of thiophene carboxylic acids from 1,2-diketones and dialkyl thiodiacetate via δ-lactone intermediate in the presence of sodium or potassium alkoxide is recognized as the Hinsberg reaction .

properties

IUPAC Name

5-(aminomethyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWSFLJKPUEMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586201
Record name 5-(Aminomethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)thiophene-2-carboxylic acid

CAS RN

120889-75-0
Record name 5-(Aminomethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2
Citations
IC Choong, W Lew, D Lee, P Pham… - Journal of medicinal …, 2002 - ACS Publications
The design, synthesis, and in vitro activities of a series of potent and selective small-molecule inhibitors of caspase-3 are described. From extended tethering, a salicylic acid fragment …
Number of citations: 166 pubs.acs.org
DD Hawker, RB Silverman - Bioorganic & medicinal chemistry, 2012 - Elsevier
Two principal neurotransmitters are involved in the regulation of mammalian neuronal activity, namely, γ-aminobutyric acid (GABA), an inhibitory neurotransmitter, and l-glutamic acid, …
Number of citations: 37 www.sciencedirect.com

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